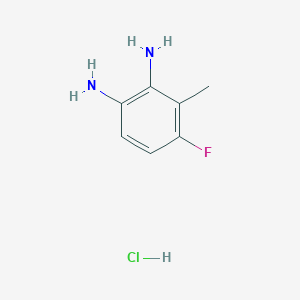

4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride

Beschreibung

BenchChem offers high-quality 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-fluoro-3-methylbenzene-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.ClH/c1-4-5(8)2-3-6(9)7(4)10;/h2-3H,9-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQNHVNODYROFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00738593 | |

| Record name | 4-Fluoro-3-methylbenzene-1,2-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161426-63-6 | |

| Record name | 4-Fluoro-3-methylbenzene-1,2-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride is a substituted aromatic diamine that serves as a valuable building block in medicinal chemistry. The strategic incorporation of a fluorine atom and a methyl group onto the phenylenediamine scaffold offers unique properties that are increasingly leveraged in the design of novel therapeutic agents. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the methyl group provides a point of steric and electronic differentiation.[1] This guide provides a comprehensive overview of the basic properties, synthesis, and applications of 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride, with a focus on its utility in the synthesis of fluorinated benzimidazoles and other heterocyclic systems of pharmaceutical interest.

Core Properties

While extensive experimental data for 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride is not widely available in the public domain, its core properties can be summarized from supplier information and extrapolated from closely related compounds.

| Property | Value | Source |

| Molecular Formula | C7H10ClFN2 | [2] |

| Molecular Weight | 176.62 g/mol | [2] |

| CAS Number | 1161426-63-6 | [2] |

| Appearance | Likely a solid | Inferred |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from hydrochloride salt nature |

| Melting Point | Not reported |

Synthesis and Purification

Proposed Synthetic Pathway

Caption: Proposed synthetic route to 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride.

Experimental Protocol (Adapted from a similar synthesis)

Step 1: Acetylation and Nitration of 3-Fluoro-2-methylaniline

-

Dissolve 3-Fluoro-2-methylaniline in acetic anhydride.

-

Cool the mixture in an ice bath.

-

Slowly add a nitrating mixture (e.g., nitric acid in sulfuric acid) while maintaining a low temperature to control the exothermic reaction and regioselectivity.

-

After the reaction is complete, pour the mixture into ice water to precipitate the N-(3-Fluoro-2-methyl-6-nitrophenyl)acetamide.

-

Filter, wash with water, and dry the solid product.

Step 2: Hydrolysis of the Acetamide

-

Reflux the N-(3-Fluoro-2-methyl-6-nitrophenyl)acetamide in an acidic or basic solution to hydrolyze the acetyl group.

-

Cool the reaction mixture and neutralize to precipitate the 3-Fluoro-2-methyl-6-nitroaniline.

-

Filter, wash, and dry the product.

Step 3: Reduction of the Nitro Group

-

Dissolve the 3-Fluoro-2-methyl-6-nitroaniline in a suitable solvent such as ethanol or ethyl acetate.

-

Perform a reduction of the nitro group. Common methods include catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst) or chemical reduction (e.g., using tin(II) chloride in hydrochloric acid).[3]

-

Upon completion, filter off the catalyst (if used) and remove the solvent under reduced pressure to obtain the crude 4-Fluoro-3-methylbenzene-1,2-diamine.

Step 4: Formation of the Hydrochloride Salt

-

Dissolve the crude 4-Fluoro-3-methylbenzene-1,2-diamine in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

-

Slowly add a solution of hydrogen chloride in the same or another anhydrous solvent.

-

The hydrochloride salt will precipitate out of the solution.

-

Filter the solid, wash with a non-polar solvent (e.g., hexane) to remove any remaining impurities, and dry under vacuum.

Spectroscopic Characterization (Predicted)

While experimental spectra for 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride are not available in the searched literature, a prediction of the key spectroscopic features can be made based on its structure and data from analogous compounds.

¹H NMR:

-

Aromatic Protons: Two doublets or multiplets in the aromatic region (approx. 6.5-7.5 ppm), showing coupling to each other and to the fluorine atom.

-

Amine/Ammonium Protons: Broad signals that may be exchangeable with D₂O. The chemical shift will be highly dependent on the solvent and concentration.

-

Methyl Protons: A singlet in the aliphatic region (approx. 2.0-2.5 ppm).

¹³C NMR:

-

Aromatic Carbons: Six distinct signals in the aromatic region (approx. 110-160 ppm). The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant. Other aromatic carbons will show smaller two- and three-bond C-F couplings.

-

Methyl Carbon: A single peak in the aliphatic region (approx. 10-20 ppm).

Mass Spectrometry (for the free base):

-

The mass spectrum of the free base (C₇H₉FN₂) would be expected to show a molecular ion peak (M⁺) at m/z = 140.07.

Applications in Pharmaceutical Synthesis

The primary utility of 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride is as a precursor for the synthesis of complex heterocyclic molecules, most notably fluorinated benzimidazoles.[4][5] The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[6]

Synthesis of Fluorinated Benzimidazoles

The condensation of o-phenylenediamines with carboxylic acids or their derivatives is a standard method for constructing the benzimidazole ring system.

Caption: General reaction for the synthesis of fluorinated benzimidazoles.

This reaction is versatile, allowing for the introduction of a wide variety of substituents at the 2-position of the benzimidazole core by choosing the appropriate carboxylic acid. The resulting fluorinated benzimidazoles are of significant interest in drug discovery programs targeting a range of therapeutic areas, including antivirals, antifungals, and anticancer agents.[4]

Safety and Handling

Based on the available safety data for 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride and related compounds, the following precautions should be taken:

-

Hazard Statements: May be harmful if swallowed or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area, preferably in a fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Quality Control and Analytical Methods

The purity of 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride is crucial for its successful application in multi-step syntheses. While specific methods for this compound are not detailed, standard analytical techniques for aromatic amines can be employed:

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for assessing the purity of aromatic amines and for monitoring reaction progress. A reverse-phase column with a mobile phase of acetonitrile and water (with an acid modifier like trifluoroacetic acid) is a typical starting point.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): For the free base, GC-MS can be used to confirm the identity and purity. Derivatization may be necessary to improve the chromatographic properties of the polar amine groups.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to assess the purity by looking for signals from residual solvents or other impurities.

Conclusion

4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride is a specialized chemical intermediate with significant potential in the field of drug discovery and development. Its utility as a precursor to fluorinated benzimidazoles and other heterocyclic systems allows for the synthesis of novel compounds with potentially enhanced pharmacological properties. While a comprehensive public dataset on its physical and spectral properties is currently lacking, this guide provides a foundational understanding of its characteristics and applications based on available information and logical scientific extrapolation. Further research and publication of experimental data for this compound would be of great benefit to the scientific community.

References

-

Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

General procedure for the preparation of fluorinated compounds derived from TBZ. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Importance of Fluorine in Benzazole Compounds. (2020, October 14). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

Method for the determination of aromatic amines in workplace air using gas chromatography. (2020, October 9). Publisso. Retrieved January 20, 2026, from [Link]

-

Supporting Information for. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

-

Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023, July 31). ACG Publications. Retrieved January 20, 2026, from [Link]

-

Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. (2021, April 20). ScienceDirect. Retrieved January 20, 2026, from [Link]

-

What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applications? (n.d.). FAQ. Retrieved January 20, 2026, from [Link]

-

Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Agilent. Retrieved January 20, 2026, from [Link]

-

CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). Helda - University of Helsinki. Retrieved January 20, 2026, from [Link]

-

Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. (n.d.). Retrieved January 20, 2026, from [Link]

-

4-Fluorobenzene-1,2-diamine | C6H7FN2 | CID 164584. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.). Retrieved January 20, 2026, from [Link]

-

13C NMR Spectroscopy. (n.d.). Retrieved January 20, 2026, from [Link]

-

4-Chloro-3-methylbenzene-1,2-diamine | C7H9ClN2 | CID 21835873. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. (n.d.). Quick Company. Retrieved January 20, 2026, from [Link]

-

3-Fluoro-N1-methylbenzene-1,2-diamine | C7H9FN2 | CID 54023234. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 20, 2026, from [Link]

-

Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl)-. (n.d.). Organic Syntheses Procedure. Retrieved January 20, 2026, from [Link]

- Process for the preparation of fluoro compounds from the corresponding amines. (n.d.). Google Patents.

- Salts of n-(4-fluorobenzyl)-n-(1-methylpiperidin-4-yl)-n'-(4-(2-methylpropyloxy)phenylmethyl)carbamide and their preparation. (n.d.). Google Patents.

-

13C-NMR. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

4-Fluoro-1,3-diaminobenzene. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]

-

Crystal synthesis of 1,4-phenylenediamine salts and coordination networks. (2011, July 7). University of Limerick. Retrieved January 20, 2026, from [Link]

-

1,2-Benzenediamine, 4-chloro-. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]

- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.). Google Patents.

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. labsolu.ca [labsolu.ca]

- 3. Page loading... [guidechem.com]

- 4. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. agilent.com [agilent.com]

- 8. series.publisso.de [series.publisso.de]

- 9. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability[1][2]. Among the myriad of fluorinated building blocks, 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride (CAS Number: 1161426-63-6) has emerged as a particularly valuable synthon. Its vicinal diamine functionality, coupled with the electronic modulation imparted by the fluoro and methyl substituents, renders it a versatile precursor for a range of heterocyclic compounds with significant therapeutic potential, most notably in the realm of kinase inhibitors and other targeted therapies.

This technical guide provides a comprehensive overview of 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride, from its fundamental physicochemical properties and synthesis to its applications in drug discovery. The protocols and insights presented herein are intended to equip researchers and drug development professionals with the knowledge to effectively utilize this key intermediate in their synthetic endeavors.

Physicochemical Properties and Data Presentation

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The hydrochloride salt of 4-Fluoro-3-methylbenzene-1,2-diamine enhances its stability and handling characteristics compared to the free base.

| Property | Value | Source |

| CAS Number | 1161426-63-6 | [3] |

| Molecular Formula | C₇H₁₀ClFN₂ | |

| Molecular Weight | 176.62 g/mol | |

| Appearance | Off-white to light brown crystalline powder | Generic Supplier Data |

| Solubility | Soluble in water and lower alcohols | Inferred from structure |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | Generic Supplier Data |

Spectroscopic Data:

-

¹H NMR: Aromatic protons would appear as multiplets in the range of 6.5-7.5 ppm. The methyl protons would be a singlet around 2.0-2.5 ppm. The amine protons would likely appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: Aromatic carbons would resonate in the region of 110-150 ppm. The methyl carbon would appear at approximately 15-20 ppm. The carbon-fluorine coupling would be observable.

-

IR Spectroscopy: Characteristic peaks for N-H stretching of the amine groups would be expected in the 3200-3400 cm⁻¹ region. C-H stretching of the aromatic and methyl groups would be observed around 2850-3100 cm⁻¹. The C-F stretch would likely appear in the 1100-1250 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₇H₉FN₂) at m/z 140.07.

Synthesis and Purification: A Detailed Protocol

The synthesis of 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most logical and efficient synthetic route commences from the commercially available starting material, 4-fluoro-2-methyl-6-nitroaniline.

Step 1: Reduction of 4-Fluoro-2-methyl-6-nitroaniline to 4-Fluoro-3-methylbenzene-1,2-diamine

The critical step in this synthesis is the selective reduction of the nitro group to an amine. Two primary methods are recommended, each with its own advantages.

Method A: Catalytic Hydrogenation

This method is generally cleaner and often provides higher yields with easier purification.

-

Materials:

-

4-Fluoro-2-methyl-6-nitroaniline (1.0 eq)

-

Palladium on carbon (10% Pd/C, 5-10 mol%)

-

Ethanol or Methanol (solvent)

-

Hydrogen gas

-

-

Protocol:

-

In a suitable hydrogenation vessel, dissolve 4-fluoro-2-methyl-6-nitroaniline in ethanol.

-

Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically to 50 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-Fluoro-3-methylbenzene-1,2-diamine as an oil or solid.

-

Causality of Experimental Choices:

-

Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups. The 10% loading provides a good balance between reactivity and cost.

-

Solvent: Ethanol and methanol are excellent solvents for both the starting material and the product, and they are compatible with the hydrogenation conditions.

-

Pressure: A moderate hydrogen pressure of 50 psi is generally sufficient to drive the reaction to completion in a reasonable timeframe without requiring specialized high-pressure equipment.

Method B: Metal-Acid Reduction

This is a classical and cost-effective method, particularly suitable for larger-scale synthesis.

-

Materials:

-

4-Fluoro-2-methyl-6-nitroaniline (1.0 eq)

-

Iron powder (Fe, 3-5 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol and Water (solvent mixture)

-

-

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add the iron powder and a small amount of concentrated hydrochloric acid to activate the iron surface.

-

Heat the mixture to reflux and then add the 4-fluoro-2-methyl-6-nitroaniline portion-wise.

-

Continue refluxing and monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter through Celite® to remove the iron salts.

-

Make the filtrate basic by the addition of a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Step 2: Formation of the Hydrochloride Salt

The crude 4-Fluoro-3-methylbenzene-1,2-diamine is often used directly in the next step. However, for purification and long-term storage, it is converted to its hydrochloride salt.

-

Protocol:

-

Dissolve the crude 4-Fluoro-3-methylbenzene-1,2-diamine in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrogen chloride in diethyl ether or isopropanol dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride.

-

Applications in Drug Discovery and Development

The primary utility of 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride in drug discovery lies in its role as a precursor to benzimidazole derivatives. The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities, including antiviral, anticancer, and antihypertensive properties[4].

Synthesis of Benzimidazole Scaffolds:

The reaction of o-phenylenediamines with aldehydes or carboxylic acids is a classical and efficient method for the synthesis of benzimidazoles[5][6].

Role in Kinase Inhibitors:

The fluorinated benzimidazole scaffold derived from 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride is of particular interest in the development of kinase inhibitors. The fluorine atom can engage in favorable interactions with the kinase active site, enhancing binding affinity and selectivity. The methyl group can provide a handle for further structural modifications to optimize pharmacokinetic properties. While specific examples of marketed drugs derived from this exact building block are not prominently disclosed in the public domain, its structural motifs are present in numerous patented kinase inhibitors, suggesting its active use in ongoing drug discovery programs.

Conclusion

4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride is a valuable and versatile building block for the synthesis of complex heterocyclic compounds, particularly fluorinated benzimidazoles. Its synthesis from readily available starting materials is straightforward, and its application in the construction of biologically active molecules, especially in the field of kinase inhibitors, underscores its importance in modern drug discovery. The detailed protocols and scientific rationale provided in this guide are intended to facilitate its effective use in the laboratory and contribute to the development of novel therapeutics.

References

-

PubChem. 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride. [Link]

-

Organic Syntheses. Benzimidazole. [Link]

-

Organic Chemistry Portal. Synthesis of benzimidazoles. [Link]

-

New Journal of Chemistry. Supporting Information. [Link]

-

Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]

-

AIP Publishing. Synthesis and Characterization of Some Benzimidazole Derivatives From 4-Methyl Ortho-Phenylene Diamine and Evaluating Their Effectiveness. [Link]

-

PMC. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. [Link]

-

Chem-Impex. 4-Fluoro-1,3-phenylenediamine. [Link]

Sources

- 1. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 1161426-63-6|4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride|BLD Pharm [bldpharm.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Benzimidazole synthesis [organic-chemistry.org]

An In-Depth Technical Guide to 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride, a fluorinated aromatic diamine with significant potential as a versatile building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its molecular structure, synthesis, and applications, grounded in established chemical principles and supported by authoritative references.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The introduction of fluorine into organic molecules is a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological properties of a compound. Judicious placement of fluorine can enhance metabolic stability, improve binding affinity, and modulate pKa, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride emerges as a valuable synthon, presenting a strategically substituted benzene ring poised for the construction of complex heterocyclic systems central to many therapeutic agents.

Molecular Structure and Physicochemical Properties

4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride is the hydrochloride salt of 4-fluoro-3-methylbenzene-1,2-diamine. The presence of the hydrochloride moiety enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions.

The core structure consists of a benzene ring substituted with a fluorine atom, a methyl group, and two adjacent amino groups. This arrangement of functional groups offers multiple reaction sites for synthetic transformations. The electron-donating amino groups activate the aromatic ring, while the fluorine and methyl groups provide steric and electronic modulation.

Table 1: Physicochemical Properties of 4-Fluoro-3-methylbenzene-1,2-diamine and its Hydrochloride Salt

| Property | 4-Fluoro-3-methylbenzene-1,2-diamine | 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride |

| CAS Number | 485832-95-9[1][2] | 1161426-63-6[3] |

| Molecular Formula | C₇H₉FN₂ | C₇H₁₀ClFN₂[4] |

| Molecular Weight | 140.16 g/mol [1] | 176.62 g/mol [4] |

| Appearance | Likely a solid | Crystalline solid |

| Solubility | Soluble in organic solvents | Enhanced solubility in water and polar protic solvents |

Below is a diagram illustrating the molecular structure of 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride.

Caption: Molecular structure of 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride.

Synthesis Methodology

A robust and scalable synthesis of 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride is crucial for its application in drug development. While specific literature for this exact molecule is limited, a reliable synthetic route can be extrapolated from established methodologies for analogous compounds. A common approach involves the nitration of a suitable aniline precursor followed by the reduction of the nitro group.

A plausible synthetic pathway commences with 4-fluoro-3-methylaniline. This starting material undergoes regioselective nitration to introduce a nitro group ortho to one of the amino groups. Subsequent reduction of the nitro functionality yields the desired diamine, which can then be converted to its hydrochloride salt.

Proposed Synthetic Workflow

The proposed synthesis can be dissected into two primary stages:

-

Nitration of 4-Fluoro-3-methylaniline: This step introduces a nitro group at the 2-position of the benzene ring.

-

Reduction of 4-Fluoro-3-methyl-2-nitroaniline: The nitro group is reduced to an amine, affording the target diamine.

-

Salt Formation: The resulting diamine is treated with hydrochloric acid to yield the stable hydrochloride salt.

Caption: Proposed synthetic workflow for 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Fluoro-3-methyl-2-nitroaniline

-

To a stirred solution of 4-fluoro-3-methylaniline (1.0 eq) in concentrated sulfuric acid at 0 °C, a mixture of nitric acid (1.05 eq) and sulfuric acid is added dropwise, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred at this temperature for 1-2 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold water until the washings are neutral and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 4-Fluoro-3-methylbenzene-1,2-diamine

-

The 4-fluoro-3-methyl-2-nitroaniline (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate.

-

A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

-

The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the crude diamine.

Step 3: Preparation of 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride

-

The crude 4-fluoro-3-methylbenzene-1,2-diamine is dissolved in a minimal amount of a suitable organic solvent (e.g., diethyl ether or isopropanol).

-

A solution of hydrochloric acid in the same solvent is added dropwise with stirring.

-

The resulting precipitate, the hydrochloride salt, is collected by filtration, washed with the solvent, and dried under vacuum.

Applications in Drug Discovery and Medicinal Chemistry

Ortho-phenylenediamines are pivotal intermediates in the synthesis of a wide array of heterocyclic compounds with diverse biological activities. The unique substitution pattern of 4-fluoro-3-methylbenzene-1,2-diamine hydrochloride makes it an attractive starting material for the synthesis of novel therapeutic agents.

Precursor for Benzimidazole Synthesis

Benzimidazoles are a prominent class of heterocyclic compounds found in numerous FDA-approved drugs, exhibiting a broad spectrum of pharmacological activities including antimicrobial, antiviral, and anticancer effects. 4-Fluoro-3-methylbenzene-1,2-diamine can be condensed with various aldehydes or carboxylic acids to furnish a library of substituted benzimidazoles. The fluorine and methyl groups on the benzene ring can serve to modulate the biological activity and pharmacokinetic properties of the resulting molecules.

Synthesis of Quinoxalines and Phenazines

The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds provides a straightforward route to quinoxalines and related heterocyclic systems. These scaffolds are also of significant interest in medicinal chemistry. The specific substitution pattern of the title compound allows for the generation of quinoxaline derivatives with tailored electronic and steric properties.

Role in the Development of Kinase Inhibitors

Many kinase inhibitors, a critical class of anticancer drugs, incorporate heterocyclic cores derived from o-phenylenediamines. The strategic placement of the fluoro and methyl groups in 4-fluoro-3-methylbenzene-1,2-diamine hydrochloride can be exploited to fine-tune the binding interactions of potential inhibitors with their target kinases, potentially leading to enhanced potency and selectivity.

Caption: Potential synthetic applications of 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride in medicinal chemistry.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. In general, it is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its strategically substituted aromatic core provides a robust platform for the construction of diverse heterocyclic systems with the potential for significant biological activity. The presence of the fluorine atom offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of derivative compounds. This guide provides a foundational understanding of its structure, synthesis, and potential applications, intended to empower researchers in their pursuit of novel therapeutic agents and functional materials.

References

- Vertex AI Search. (n.d.). 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride.

- BLD Pharm. (n.d.). 1161426-63-6|4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride.

- Google Patents. (n.d.). CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.

- Vertex AI Search. (n.d.). 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride.

- Benchchem. (n.d.). 4-Fluoro-3-methyl-2-nitroaniline | 147285-88-9.

- Benchchem. (n.d.). 4-Fluoro-2-methyl-3-nitroaniline|170.14|.

- BerrChemical. (n.d.). Products services.

- The Royal Society of Chemistry. (n.d.). Supporting Information for....

- CP Lab Safety. (n.d.). 4-Fluoro-3-methylbenzene-1, 2-diamine, min 97%, 100 mg.

- Sigma-Aldrich. (n.d.). 1,2-diamino-1,2- diarylethane.

Sources

An In-Depth Technical Guide to the Physicochemical Characteristics of 4-Fluoro-3-methylbenzene-1,2-diamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride is a fluorinated aromatic diamine that serves as a key building block in synthetic organic chemistry. Its structural features, including the ortho-diamine functionality, a fluorine atom, and a methyl group on the benzene ring, make it a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly in the realm of medicinal chemistry and materials science. The hydrochloride salt form often enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions.

This technical guide provides a comprehensive overview of the physicochemical characteristics of 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride, offering insights into its structural, spectral, and physical properties. The information presented herein is intended to support researchers and drug development professionals in the effective utilization and characterization of this important synthetic intermediate.

Molecular Structure and Identification

The chemical structure of 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride consists of a benzene ring substituted with two adjacent amino groups, a fluorine atom, and a methyl group. The hydrochloride salt is formed by the protonation of one or both of the basic amino groups by hydrochloric acid.

}

Caption: Chemical structure of 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride.Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride |

| CAS Number | 1161426-63-6[1][2] |

| Molecular Formula | C₇H₁₀ClFN₂[2] |

| Molecular Weight | 176.62 g/mol [2] |

| PubChem CID | 68552054[2] |

Some suppliers may also list this compound as a dihydrochloride salt with the molecular formula C₇H₁₁Cl₂FN₂. It is crucial for researchers to verify the specific salt form they are using.

Physicochemical Properties

The physicochemical properties of 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride are essential for its handling, storage, and application in chemical synthesis. The introduction of a fluorine atom can significantly influence properties such as acidity, basicity, lipophilicity, and metabolic stability of the resulting derivatives[3].

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Solid | Assumed from related compounds |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Spectral Characterization

Spectroscopic analysis is fundamental for confirming the identity and purity of 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride. While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the analysis of similar aromatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. For 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be informative.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the two amino groups (which may be broadened due to exchange and quadrupole effects), and the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino groups and the electron-withdrawing fluorine atom. Coupling between the protons and the fluorine atom (H-F coupling) would result in splitting of the aromatic signals.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be affected by the attached functional groups. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring. This signal may be split by coupling to adjacent protons.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride is expected to exhibit characteristic absorption bands:

-

N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine groups. As a hydrochloride salt, these peaks may be shifted and broadened.

-

Aromatic C-H stretching: Peaks around 3000-3100 cm⁻¹.

-

C=C stretching: Absorptions in the 1500-1600 cm⁻¹ region due to the aromatic ring.

-

C-N stretching: Bands typically found in the 1250-1350 cm⁻¹ range.

-

C-F stretching: A strong absorption band in the 1100-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride, the mass spectrum would likely be obtained for the free base after in-source dissociation of the hydrochloride. The expected molecular ion peak for the free base (C₇H₉FN₂) would be at an m/z corresponding to its molecular weight (approximately 140.07 g/mol ).

Analytical Methodologies

The purity and identity of 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride can be assessed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound.

}

Caption: A typical experimental workflow for HPLC analysis.Protocol: Purity Determination by HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient can be optimized to achieve good separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).

-

Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., the mobile phase) to a known concentration. Filter the solution through a 0.45 µm filter before injection.

-

Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the area percentage of the main peak.

Causality behind Experimental Choices: The use of a C18 column is standard for reverse-phase chromatography of moderately polar aromatic compounds. The acidic buffer in the mobile phase helps to ensure the protonation of the amine groups, leading to sharper peaks and better chromatography. UV detection is suitable as aromatic compounds typically have strong UV absorbance.

Safety and Handling

4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage and Stability

Aromatic diamines and their salts can be sensitive to light, air, and moisture. Therefore, 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride should be stored in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Stability studies should be conducted under relevant storage conditions to establish a re-test date.

Conclusion

4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride is a valuable synthetic intermediate with applications in various fields of chemical research. A thorough understanding of its physicochemical properties is essential for its effective use. This guide has provided an overview of its key characteristics, including its structure, spectral properties, and analytical methodologies. While some experimental data for this specific compound is not widely available, the information provided, based on related compounds and general chemical principles, serves as a valuable resource for researchers. It is strongly recommended that users of this compound perform their own characterization to confirm the identity and purity of their materials.

References

-

U.S. Environmental Protection Agency. CompTox Chemicals Dashboard. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

NIST. 4-Fluoro-3-methylanisole. [Link]

-

King-Pharm. 1161426-63-6 4-fluoro-3-Methylbenzene-1,2-diaMine dihydrochloride. [Link]

-

ResearchGate. New fluorinated functional materials. [Link]

-

SpectraBase. (4-Fluoro-phenyl)-diphenylamine. [Link]

-

PubChem. 3-Fluoro-N1-methylbenzene-1,2-diamine. [Link]

-

PubChem. 4-Fluorobenzene-1,2-diamine. [Link]

-

National Center for Biotechnology Information. 3-Methylbenzene-1,2-diamine. [Link]

-

ResearchGate. Physicochemical properties of some PFASs. [Link]

-

Interstate Technology & Regulatory Council. 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. [Link]

-

Royal Society of Chemistry. Investigation of the chemical structure of fluorinated diazonium salts on the electrografting behavior and thin film properties. [Link]

-

Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]

-

MySkinRecipes. 4-Fluoro-1,3-diaminobenzene. [Link]

-

ResearchGate. Synthesis, Characterization and Crystal Structures of N,N'-bis(5-Fluoro-2-hydroxybenzylidene)-ethylenediamine and 4,4'-Difluoro-2,2'-[(hydrazine-1,2-diylidene)bis(methanylylidene)]diphenol. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13. [Link]

-

PubChem. 4-Chloro-3-methylbenzene-1,2-diamine. [Link]

-

National Center for Biotechnology Information. 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. [Link]

-

ResearchGate. Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity. [Link]

Sources

Synthesis pathway for 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-methylbenzene-1,2-diamine Hydrochloride

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride, a valuable building block in medicinal chemistry and materials science. The described pathway is a robust, multi-step process commencing from commercially available 4-Fluoro-3-methylaniline. Key transformations include a protective acetylation, regioselective nitration, deprotection via hydrolysis, and a final catalytic hydrogenation to yield the target diamine, which is subsequently isolated as its stable hydrochloride salt. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and critical process parameters to ensure reproducibility and safety.

Introduction: Significance of Fluorinated o-Phenylenediamines

Fluorinated o-phenylenediamines (OPDs) are a class of aromatic compounds of significant interest in the development of novel pharmaceuticals, agrochemicals, and high-performance materials. The introduction of a fluorine atom into an organic molecule can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Specifically, the 1,2-diamine moiety is a versatile precursor for the construction of various heterocyclic systems, such as benzimidazoles, quinoxalines, and phenazines, which form the core of many biologically active compounds.[3][4][5]

4-Fluoro-3-methylbenzene-1,2-diamine, in particular, offers a unique substitution pattern that can be exploited to fine-tune molecular properties. Its hydrochloride salt form ensures enhanced stability and ease of handling, preventing the oxidative degradation commonly observed in free diamines. This guide presents a reliable and well-documented synthetic route, grounded in established chemical principles, to facilitate its synthesis in a laboratory setting.

Retrosynthetic Analysis and Strategy

The synthetic strategy is designed around a logical sequence of reactions that control regioselectivity and ensure high conversion rates. The retrosynthetic analysis reveals a clear path from the target molecule to a readily available starting material.

Caption: Retrosynthetic pathway for the target compound.

The chosen forward synthesis begins with 4-Fluoro-3-methylaniline.[6][7][8] The amine is first protected as an acetamide to moderate its activating effect and direct the subsequent electrophilic substitution. Regioselective nitration is then performed, followed by hydrolytic deprotection and reduction of the nitro group to furnish the desired diamine.

Experimental Protocols & Mechanistic Insights

This section details the step-by-step synthesis, including reagent quantities, reaction conditions, and the scientific rationale behind each procedural choice.

Step 1: Protection of 4-Fluoro-3-methylaniline via Acetylation

The initial step involves the protection of the highly activating amino group as an acetamide. This prevents unwanted side reactions during nitration and directs the nitro group to the desired ortho position.

-

Reaction:

-

4-Fluoro-3-methylaniline + Acetic Anhydride → N-(4-Fluoro-3-methylphenyl)acetamide

-

-

Protocol:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 4-Fluoro-3-methylaniline (12.5 g, 0.1 mol).

-

Add glacial acetic acid (50 mL) and stir until the aniline is fully dissolved.

-

Carefully add acetic anhydride (11.2 mL, 0.12 mol) dropwise to the solution. An exotherm will be observed.

-

After the addition is complete, heat the mixture to 50°C for 30 minutes to ensure the reaction goes to completion.

-

Pour the warm reaction mixture into 300 mL of ice-cold water with vigorous stirring.

-

The white solid product will precipitate. Collect the solid by vacuum filtration.

-

Wash the filter cake thoroughly with cold water (3 x 50 mL) until the filtrate is neutral.

-

Dry the product, N-(4-Fluoro-3-methylphenyl)acetamide, in a vacuum oven at 60°C.

-

-

Scientist's Insight:

-

Causality: Acetylation reduces the electron-donating ability of the nitrogen atom, making the aromatic ring less susceptible to oxidation by the strong nitrating agents in the next step. The bulky acetyl group also provides steric hindrance that favors substitution at the less hindered ortho position (C2) over the other ortho position (C6). A similar strategy is employed in the synthesis of related compounds like 4-fluoro-2-nitroaniline.[5]

-

Step 2: Regioselective Nitration

This step introduces the nitro group onto the aromatic ring. The position of nitration is directed by the activating acetamido group.

-

Reaction:

-

N-(4-Fluoro-3-methylphenyl)acetamide + HNO₃/H₂SO₄ → N-(4-Fluoro-3-methyl-2-nitrophenyl)acetamide

-

-

Protocol:

-

In a 250 mL three-neck flask fitted with a dropping funnel and a thermometer, carefully add concentrated sulfuric acid (98%, 40 mL).

-

Cool the acid to 0°C in an ice-salt bath.

-

Add the dried N-(4-Fluoro-3-methylphenyl)acetamide (16.7 g, 0.1 mol) portion-wise, ensuring the temperature does not exceed 10°C.

-

Prepare the nitrating mixture by carefully adding fuming nitric acid (7.5 mL, ~0.11 mol) to concentrated sulfuric acid (10 mL) in the dropping funnel, pre-cooled to 0°C.

-

Add the nitrating mixture dropwise to the reaction flask over 30-45 minutes, maintaining the internal temperature between 0 and 5°C.

-

After the addition, allow the mixture to stir at 0-5°C for an additional 2 hours.

-

Carefully pour the reaction mixture onto 400 g of crushed ice with vigorous stirring.

-

The yellow solid product will precipitate. Collect the solid by vacuum filtration and wash with copious amounts of cold water until the washings are neutral.

-

Recrystallize the crude product from ethanol to yield pure N-(4-Fluoro-3-methyl-2-nitrophenyl)acetamide.

-

-

Scientist's Insight:

-

Temperature Control: This electrophilic aromatic substitution is highly exothermic. Low-temperature control is critical to prevent over-nitration (dinitration) and minimize the formation of unwanted regioisomers. The use of anhydrous conditions, as highlighted in related nitrations, can dramatically reduce resin formation and improve yields.[9]

-

Step 3: Hydrolysis of the Acetamide

The protecting group is now removed to reveal the free amine, yielding the key nitroaniline intermediate.

-

Reaction:

-

N-(4-Fluoro-3-methyl-2-nitrophenyl)acetamide + HCl/H₂O → 4-Fluoro-3-methyl-2-nitroaniline

-

-

Protocol:

-

Place the N-(4-Fluoro-3-methyl-2-nitrophenyl)acetamide (21.2 g, 0.1 mol) in a 500 mL round-bottom flask.

-

Add a mixture of concentrated hydrochloric acid (60 mL) and water (60 mL).

-

Heat the mixture to reflux (approx. 100-110°C) with stirring for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly neutralize the solution by adding aqueous sodium hydroxide (50% w/v) until the pH is ~7-8. The product will precipitate as a bright yellow/orange solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.

-

-

Scientist's Insight:

-

Acid Hydrolysis: Acid-catalyzed hydrolysis is an effective and standard method for cleaving the amide bond. The reaction proceeds by protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water. This intermediate is a known compound, providing a checkpoint for characterization.[1]

-

Step 4: Reduction of the Nitro Group

The final core transformation is the reduction of the nitro group to an amine, forming the diamine. Catalytic hydrogenation is a clean and efficient method for this purpose.

-

Reaction:

-

4-Fluoro-3-methyl-2-nitroaniline + H₂/Pd-C → 4-Fluoro-3-methylbenzene-1,2-diamine

-

-

Protocol:

-

To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 4-Fluoro-3-methyl-2-nitroaniline (17.0 g, 0.1 mol) and ethanol (200 mL).

-

Carefully add 10% Palladium on carbon (Pd/C, ~0.85 g, 5 mol% catalyst loading) to the suspension.

-

Seal the vessel, purge it with nitrogen, and then pressurize with hydrogen gas to 50 psi (approx. 3.4 atm).

-

Heat the mixture to 40°C and shake vigorously. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-6 hours.

-

Once hydrogen uptake ceases, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethanol (2 x 25 mL).

-

The resulting filtrate contains the desired product, 4-Fluoro-3-methylbenzene-1,2-diamine, and is used directly in the next step without isolation of the free base.

-

-

Scientist's Insight:

-

Catalyst Choice: Catalytic hydrogenation using Pd/C is highly efficient for nitro group reduction and avoids the use of stoichiometric metallic reagents (like SnCl₂, Fe) which can complicate purification.[10] Alternative methods like using Raney Nickel are also effective.[5] The diamine product is sensitive to air oxidation, so minimizing its exposure to air by proceeding directly to salt formation is crucial for maintaining purity.

-

Step 5: Hydrochloride Salt Formation

To improve stability and handling, the synthesized diamine is converted to its hydrochloride salt.

-

Reaction:

-

4-Fluoro-3-methylbenzene-1,2-diamine + HCl → 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride

-

-

Protocol:

-

Transfer the ethanolic filtrate from the previous step to a clean flask and cool it in an ice bath.

-

While stirring, slowly add concentrated hydrochloric acid (approx. 8.5 mL, 0.1 mol) dropwise.

-

A precipitate of the hydrochloride salt should form. If precipitation is slow, it can be induced by adding diethyl ether.

-

Stir the slurry in the ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold ethanol and then with diethyl ether to facilitate drying.

-

Dry the final product, 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride, under vacuum.

-

Data Summary and Visualization

The following table summarizes the key quantitative data for the synthesis.

| Step | Starting Material | Reagent(s) | Molar Eq. | Solvent | Temp. | Time | Product | Expected Yield |

| 1 | 4-Fluoro-3-methylaniline | Acetic Anhydride | 1.2 | Acetic Acid | 50°C | 0.5 h | N-(4-Fluoro-3-methylphenyl)acetamide | 90-95% |

| 2 | N-(4-Fluoro-3-methylphenyl)acetamide | HNO₃ / H₂SO₄ | 1.1 | H₂SO₄ | 0-5°C | 2 h | N-(4-Fluoro-3-methyl-2-nitrophenyl)acetamide | 75-80% |

| 3 | N-(4-Fluoro-3-methyl-2-nitrophenyl)acetamide | HCl / H₂O | Excess | Water | Reflux | 2-3 h | 4-Fluoro-3-methyl-2-nitroaniline | 90-95% |

| 4 | 4-Fluoro-3-methyl-2-nitroaniline | H₂, 10% Pd/C | Cat. | Ethanol | 40°C | 4-6 h | 4-Fluoro-3-methylbenzene-1,2-diamine | ~95% (in situ) |

| 5 | 4-Fluoro-3-methylbenzene-1,2-diamine | Conc. HCl | 1.0 | Ethanol | 0°C | 0.5 h | 4-Fluoro-3-methylbenzene-1,2-diamine HCl | 85-90% (from Step 4) |

Overall Synthesis Workflow

Caption: High-level workflow of the multi-step synthesis.

Conclusion

This guide outlines a logical and efficient synthetic pathway for producing 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride. By employing a protective group strategy and clean, high-yielding reactions such as catalytic hydrogenation, this protocol provides a reliable method for accessing this important fluorinated building block. The detailed procedural steps and mechanistic insights serve as a valuable resource for chemists in both academic and industrial research environments, ensuring the synthesis can be performed safely and reproducibly.

References

-

LookChem. 4-Fluoro-3-methylaniline.[Link]

-

RSC Publishing. (2023). Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties.[Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection.[Link]

-

SciSpace. Fluorine labeling of ortho-phenylenes to facilitate conformational analysis.[Link]

-

ResearchGate. Fluorine Labeling of ortho-Phenylenes to Facilitate Conformational Analysis.[Link]

-

ResearchGate. Preparation of fluorinated phenylalanine derivatives via asymmetric hydrogenation.[Link]

- Google Patents.US3586719A - Process for preparing 4-fluoro-3-nitroaniline.

-

Amerigo Scientific. 4-Fluoro-3-methylaniline (97%).[Link]

-

PrepChem.com. (a) Preparation of 3-methyl-1,2-phenylenediamine.[Link]

Sources

- 1. 4-Fluoro-3-methyl-2-nitroaniline | 147285-88-9 | Benchchem [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Page loading... [guidechem.com]

- 6. lookchem.com [lookchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 4-Fluoro-3-methylaniline (97%) - Amerigo Scientific [amerigoscientific.com]

- 9. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Solubility and Stability of 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride

Introduction

4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride is a substituted aromatic diamine with potential applications in pharmaceutical and chemical synthesis. Its utility in these fields is fundamentally linked to its physicochemical properties, primarily its solubility and stability. Understanding these characteristics is paramount for researchers, scientists, and drug development professionals to ensure consistent performance, predict its behavior in various environments, and develop robust formulations.

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride. It is designed to offer not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the principles involved. While specific experimental data for this compound is not extensively available in public literature[1][2][3], this guide will equip researchers with the necessary methodologies to generate this critical information. The hydrochloride salt form of this compound is expected to enhance its aqueous solubility compared to the free base.[4]

Part 1: Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility.[5][6] It is defined as the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure. Two key types of solubility are relevant in pharmaceutical development: thermodynamic and kinetic solubility.[5]

Thermodynamic vs. Kinetic Solubility

-

Thermodynamic Solubility refers to the equilibrium concentration of a compound in a saturated solution. It is a fundamental property of the compound in a specific solvent system. The shake-flask method is considered the "gold standard" for its determination.[7]

-

Kinetic Solubility , on the other hand, measures the concentration of a compound at the point of precipitation from a solution that was initially prepared by dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer.[5][8] This is often a higher-throughput screening method used in early drug discovery.[5]

For a comprehensive understanding, both types of solubility should be assessed.

Experimental Workflow for Solubility Determination

The following workflow outlines the steps to determine the solubility of 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride.

Caption: Experimental workflow for determining thermodynamic and kinetic solubility.

Detailed Protocols

-

Preparation: Accurately weigh an excess amount of 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride into a series of vials.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol) to each vial.

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed or by filtration through a low-binding filter (e.g., PVDF).[8] Care must be taken to avoid disturbing the equilibrium.

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Reporting: Express the solubility in mg/mL or mol/L.

-

Stock Solution: Prepare a high-concentration stock solution of 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride in dimethyl sulfoxide (DMSO) (e.g., 10-20 mM).

-

Aqueous Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 4.0, 6.8, 7.4).

-

Measurement: Using a nephelometer, add a small volume of the DMSO stock solution to the aqueous buffer.[6] The instrument will measure the increase in light scattering as the compound precipitates out of the solution.[6]

-

Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Data Presentation

The solubility data should be summarized in a clear and concise table.

| Solvent/Buffer (pH) | Temperature (°C) | Thermodynamic Solubility (mg/mL) | Kinetic Solubility (µg/mL) |

| Deionized Water | 25 | [Experimental Value] | [Experimental Value] |

| PBS (pH 5.0) | 25 | [Experimental Value] | [Experimental Value] |

| PBS (pH 7.4) | 25 | [Experimental Value] | [Experimental Value] |

| Ethanol | 25 | [Experimental Value] | N/A |

| Methanol | 25 | [Experimental Value] | N/A |

| Deionized Water | 37 | [Experimental Value] | [Experimental Value] |

| PBS (pH 7.4) | 37 | [Experimental Value] | [Experimental Value] |

Part 2: Stability Assessment

Evaluating the stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.[10][11] Forced degradation studies are employed to intentionally degrade the compound under more severe conditions than accelerated stability testing.[10][11][12] These studies help in the development of stability-indicating analytical methods and provide insights into the degradation products.[12][13]

Forced Degradation Studies: An Overview

Forced degradation studies typically involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.[10] The goal is to achieve a modest level of degradation (e.g., 5-20%) to allow for the detection and characterization of degradation products.[12]

Experimental Workflow for Forced Degradation

Caption: Workflow for conducting forced degradation studies.

Detailed Protocols for Forced Degradation

A stability-indicating HPLC method is essential for these studies. This method should be able to separate the parent compound from all potential degradation products.[14][15][16]

-

Acid Hydrolysis: Dissolve 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride in 0.1 M HCl. Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Maintain the solution at room temperature or a slightly elevated temperature for a defined period.

-

Sample Treatment: At each time point, withdraw an aliquot and neutralize it with an equivalent amount of base or acid, respectively.

-

Analysis: Dilute the neutralized sample and analyze using the stability-indicating HPLC method.

Causality: The amine groups in the molecule are susceptible to reactions under strongly acidic or basic conditions.[17] The hydrochloride salt will be more stable in acidic conditions.[18][19][20]

-

Procedure: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature and protect it from light.[12]

-

Time Points: Analyze samples at various time intervals (e.g., 2, 4, 8, 24 hours).

-

Analysis: Directly inject the diluted sample into the HPLC system.

Causality: Aromatic amines are susceptible to oxidation, which can lead to the formation of N-oxides or other colored degradation products.[12][13]

-

Solid State: Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

-

Solution State: Prepare a solution of the compound in a suitable solvent (e.g., water or a buffer) and store it at an elevated temperature (e.g., 60°C).

-

Analysis: At specified time points, dissolve the solid sample or dilute the solution sample and analyze by HPLC.

Causality: Thermal stress can provide the energy needed to overcome activation barriers for degradation reactions. For fluorinated aromatic compounds, thermal degradation can be complex.[21][22][23][24][25]

-

Procedure: Expose the solid compound and a solution of the compound to a light source that meets the requirements of the ICH Q1B guideline.[26][27][28][29][30] This typically involves exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light.[26]

-

Control: A dark control sample should be stored under the same conditions but protected from light.

-

Analysis: Analyze the exposed and control samples by HPLC.

Causality: Aromatic systems can absorb UV and visible light, leading to photochemical reactions and degradation.

Data Presentation

The results of the forced degradation studies should be presented in a table summarizing the extent of degradation under each stress condition.

| Stress Condition | Duration | Temperature | % Degradation of Parent Compound | Number of Degradation Products |

| 0.1 M HCl | 24 hours | 60°C | [Experimental Value] | [Experimental Value] |

| 0.1 M NaOH | 24 hours | 25°C | [Experimental Value] | [Experimental Value] |

| 3% H₂O₂ | 24 hours | 25°C | [Experimental Value] | [Experimental Value] |

| Heat (Solid) | 7 days | 60°C/75% RH | [Experimental Value] | [Experimental Value] |

| Heat (Solution) | 7 days | 60°C | [Experimental Value] | [Experimental Value] |

| Light (ICH Q1B) | - | - | [Experimental Value] | [Experimental Value] |

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride. By following these methodologies, researchers can generate the critical data needed to advance their research and development activities. The emphasis on understanding the underlying scientific principles behind each experimental step ensures that the generated data is not only accurate but also interpretable in a broader scientific context.

References

-

ICH Q1B Photostability Testing of New Active Substances and Medicinal Products - Scientific guideline. (1998). European Medicines Agency. [Link]

-

FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]

-

ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). Atlas-mts.com. [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. [Link]

-

Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. (n.d.). Scribd. [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. (1998). European Medicines Agency. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Wiley Online Library. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

-

Development of forced degradation and stability indicating studies for drug substance and drug product. (2017). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

-

Forced Degradation Studies. (2016). MedCrave online. [Link]

-

FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014). PharmaTutor. [Link]

-

Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. (2017). ResearchGate. [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International. [Link]

-

Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism. (2021). ResearchGate. [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]

-

Stability-Indicating HPLC Method Development. (n.d.). vscht.cz. [Link]

-

Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. (2023). ACS Publications. [Link]

-

Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. (2021). PubMed. [Link]

-

(PDF) Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. (2021). ResearchGate. [Link]

-

Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. (2021). National Institutes of Health. [Link]

-

Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. (2023). National Institutes of Health. [Link]

-

Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. (2022). ResearchGate. [Link]

-

Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. (2018). RSC Publishing. [Link]

-

Stability-indicating HPLC method optimization using quality. (2023). Journal of Applied Pharmaceutical Science. [Link]

-

The Impact of pH on Chemical Stability in Lab Experiments. (2025). Ibis Scientific, LLC. [Link]

-

Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. (2020). MDPI. [Link]

-

4-Fluorobenzene-1,2-diamine. (n.d.). PubChem. [Link]

-

stability-indicating hplc method: Topics by Science.gov. (n.d.). Science.gov. [Link]

-

Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. (2021). Sultan Qaboos University Journal For Science. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 1161426-63-6|4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. Buy 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride | 1087743-89-2 [smolecule.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. rheolution.com [rheolution.com]

- 7. researchgate.net [researchgate.net]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. acdlabs.com [acdlabs.com]

- 12. ijrpp.com [ijrpp.com]

- 13. pharmatutor.org [pharmatutor.org]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. japsonline.com [japsonline.com]

- 16. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 17. researchgate.net [researchgate.net]

- 18. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]